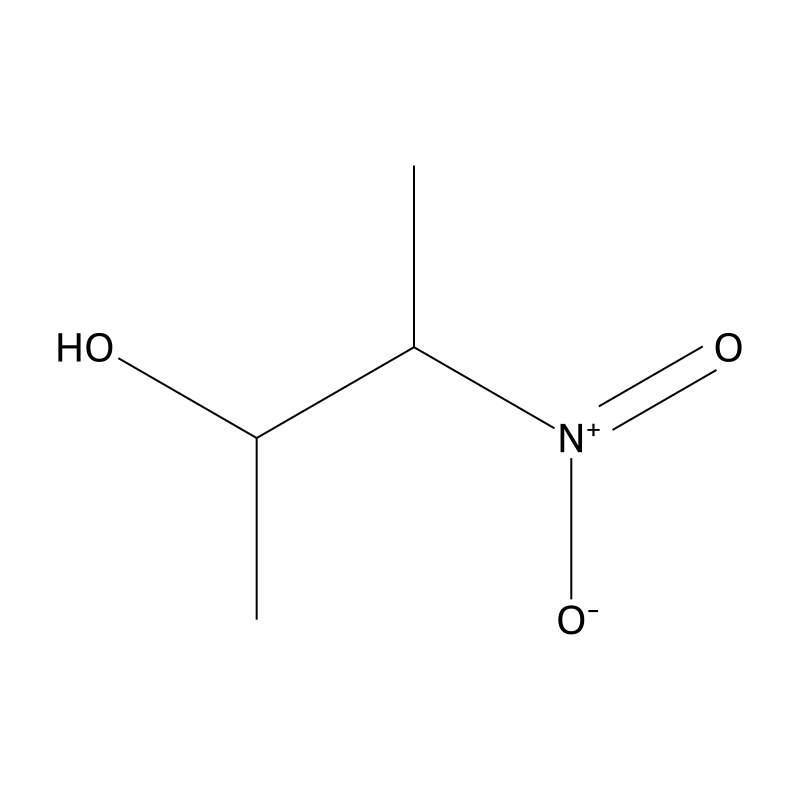

3-Nitro-2-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Nitro-2-butanol density 1.1 g/mL

Physical & Chemical Properties

The table below summarizes the fundamental properties of 3-Nitro-2-butanol (CAS No. 6270-16-2) from commercial and safety data sources [1] [2] [3].

| Property | Value | Unit | Source / Comment |

|---|---|---|---|

| Molecular Formula | C₄H₉NO₃ | - | [1] [2] |

| Molecular Weight | 119.12 | g/mol | [1] [2] |

| Density | 1.1 | g/mL at 25 °C | Lit. value, a core specification you requested [1] [2] [3] |

| Boiling Point | 55 | °C at 0.5 mmHg | Lit. value [2] [3] |

| Melting Point | 21.25 | °C | Estimate [1] [2] |

| Flash Point | 91 - 196 | °C / °F | Closed cup [1] [2] [3] |

| Refractive Index | n20/D 1.441 | - | Lit. value [3] |

| Appearance | Liquid | - | [1] [3] |

Hazards and Safe Handling

This compound requires careful handling. The following table outlines its key hazard information and necessary controls [1] [3].

| Category | Specification |

|---|

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1] [4] | | Personal Protective Equipment (PPE) | Eyeshields, Gloves, Impervious clothing. [1] [3] | | Engineering Controls | Use in a well-ventilated area. Avoid breathing vapors or mist. [1] | | Incompatible Materials | Strong oxidizing agents, strong bases, acid chlories, acid anhydrides. [1] | | Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. [1] |

Experimental Workflow for Characterization

While detailed protocols for its application are not available, a general workflow for handling and characterizing this compound in a research setting can be visualized. The following diagram outlines the key stages.

Overview of the key steps for the safe handling and basic characterization of this compound in a laboratory.

Information for Researchers

- General Use: The available sources describe it as an organic compound for research and development use, functioning as a reagent in organic synthesis and polymer production [1] [5].

- Data Limitations: The search results could not provide in-depth technical guides, whitepapers, or specific experimental protocols for its use in drug development. Information on its biological activity or specific synthetic applications is limited.

References

- 1. - 3 - NITRO - 2 - Safety Data Sheet BUTANOL [chemicalbook.com]

- 2. - 3 - NITRO - 2 | 6270-16-2 BUTANOL [chemicalbook.com]

- 3. - 3 - Nitro - 2 , mixture of isomers 98 6270-16-2 butanol [sigmaaldrich.com]

- 4. CAS 6270-16-2 3 - Nitro - 2 - butanol , mixture of isomers - Alfa Chemistry [alfa-chemistry.com]

- 5. - 3 - Nitro - 2 , mixture of isomers | CAS 6270-16-2 | SCBT - Santa... butanol [scbt.com]

3-Nitro-2-butanol isomers mixture

Chemical Identity and Properties

The table below summarizes the core chemical and physical data for 3-Nitro-2-butanol (mixture of isomers) [1] [2] [3].

| Property | Value / Description |

|---|---|

| CAS Number | 6270-16-2 [4] [2] [3] |

| Molecular Formula | C₄H₉NO₃ [4] [2] [3] |

| Molecular Weight | 119.12 g/mol [4] [2] [3] |

| IUPAC Name | 3-nitrobutan-2-ol [2] |

| Form | Liquid [1] [3] |

| Purity | 98% (commonly available) [1] [3] |

| Boiling Point | 55 °C at 0.5 mmHg [1] [3] |

| Density | 1.1 g/mL at 25 °C [1] [3] |

| Refractive Index | n20/D 1.441 [1] [3] |

| Flash Point | 91 °C (196 °F) - closed cup [1] [5] |

| pKa (Predicted) | 7.36 ± 0.19 [3] [5] |

| Functional Groups | Hydroxyl, Nitro, Amine [1] |

| Major Hazards | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation [1] [5] |

Research Applications and Safety

The available information on the compound's use in scientific research is general, and specific methodological details are not provided in the search results.

- Research Contexts: this compound is described as a reagent for synthesizing organic compounds, a catalyst in polymer production, and a starting material for fluorescent dyes [4]. One specific application cited is its use in studying the oxidation mechanism of methylethylketoxime and acetoxime in the liver microsomes of rats, mice, and humans [1].

- Enzymatic Oxidation: The compound undergoes oxidation catalyzed by the enzyme nitroalkane oxidase isolated from Fusarium oxysporum extracts [1]. The following diagram outlines this basic experimental workflow, though specific conditions are not detailed in the search results.

Experimental workflow for enzymatic oxidation of this compound [1].

- Safety and Handling: Personal protective equipment (PPE) including eyeshields, gloves, and suitable respirator filters is required [1]. It is a combustible liquid and should be stored accordingly [1].

Key hazard statements and required personal protective equipment (PPE) [1] [5].

References

- 1. - 3 - Nitro - 2 , butanol of mixture 98 6270-16-2 isomers [sigmaaldrich.com]

- 2. CAS 6270-16-2 3 - Nitro - 2 - butanol , mixture of isomers - Alfa Chemistry [alfa-chemistry.com]

- 3. - 3 - NITRO - 2 | 6270-16-2 BUTANOL [chemicalbook.com]

- 4. - 3 - Nitro - 2 , mixture of butanol | CAS 6270-16-2 | SCBT... isomers [scbt.com]

- 5. - 3 - NITRO - 2 price, buy BUTANOL - 3 - NITRO - 2 - chemicalbook BUTANOL [chemicalbook.com]

Comprehensive Application Notes and Protocols: 3-Nitro-2-Butanol as Substrate for Nitroalkane Oxidase Studies

Compound Characterization and Properties

Structural and Chemical Identity

3-Nitro-2-butanol (CAS Registry Number: 6270-16-2) is a nitroalkane derivative characterized by the presence of both nitro functional groups and hydroxyl groups on adjacent carbon atoms. This unique molecular arrangement, with the nitro group at the 3-position and the hydroxyl group at the 2-position of a four-carbon butane chain, makes it particularly valuable for enzymatic studies. The compound typically exists as a mixture of isomers due to the presence of chiral centers, with commercial preparations often containing multiple stereochemical forms [1]. The molecular formula is C₄H₉NO₃, yielding a molecular weight of 119.12 g/mol [2].

Physicochemical Properties

The physical properties of this compound have been thoroughly characterized to facilitate experimental applications. As summarized in Table 1, this compound exists as a liquid at room temperature with defined boiling points under reduced pressure and characteristic density and refractive index values. The predicted pKa of approximately 7.36 indicates that, like other nitroalkanes, the α-protons adjacent to the nitro group exhibit significant acidity, enabling deprotonation to form nucleophilic nitronate species under physiological conditions [2]. This acidic nature is fundamental to its reactivity with nitroalkane oxidase.

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular Weight | 119.12 g/mol | - | [2] |

| Physical State | Liquid | Room Temperature | [1] |

| Boiling Point | 55 °C | 0.5 mmHg | [1] [2] |

| Density | 1.1 g/mL | 25 °C | [1] [2] |

| Refractive Index | n₂₀/D 1.441 | 20°C | [1] |

| Flash Point | 91-96 °C | Closed cup | [1] [2] |

| Predicted pKa | 7.36 ± 0.19 | - | [2] |

Functional Group Reactivity

The dual functionality of this compound provides distinctive chemical behavior. The nitro group exhibits strong electron-withdrawing characteristics, activating adjacent carbon atoms for deprotonation and subsequent nucleophilic attack. Simultaneously, the hydroxyl group contributes to the compound's polarity and potential for hydrogen bonding interactions. This combination of functional groups enables participation in various chemical transformations, most notably as a substrate for flavoenzymes like nitroalkane oxidase and potentially in non-enzymatic condensation reactions with carbonyl compounds [3].

Nitroalkane Oxidase Enzyme System

Biological Sources and Physiological Role

Nitroalkane oxidase (NAO; EC 1.7.3.1) is a flavoprotein oxidase initially identified in various microorganisms, including Fusarium oxysporum and Streptomyces ansochromogenes [4] [5]. This enzyme plays a physiological role in nitrogen metabolism by enabling microorganisms to utilize nitroalkanes as nitrogen sources. The enzyme is typically induced when the organism is grown in the presence of nitroethane or other nitroalkanes, leading to significant increases in protein expression levels [4]. NAO belongs to the acyl-CoA dehydrogenase (ACAD) superfamily despite catalyzing a fundamentally different reaction, sharing 23-27% sequence identity with family members [4].

Structural Characteristics

Structural studies reveal that NAO contains a FAD cofactor (flavin-adenine dinucleotide) covalently or non-covalently bound depending on the source. The enzyme from Fusarium oxysporum exemplifies the typical structural arrangement, with the FAD cofactor positioned within a conserved active site [4] [6]. The three-dimensional structure features a TIM barrel domain that binds the flavin cofactor and a C-terminal domain with a novel folding pattern [5]. The active site contains several conserved residues critical for catalysis, including Asp402 which serves as the active site base, Ser276, and Arg409, all positioned to interact with the substrate and cofactor [4].

Catalytic Mechanism

NAO catalyzes the oxidation of neutral nitroalkanes to the corresponding aldehydes or ketones, with concurrent production of nitrite and hydrogen peroxide [4]. The detailed mechanism has been elucidated through a combination of structural studies, site-directed mutagenesis, and analysis of reaction intermediates. As illustrated in Figure 1, the catalytic cycle begins with deprotonation of the nitroalkane substrate by the active site base (Asp402) to form the nitronate anion. This anion subsequently attacks the N5 position of the flavin cofactor, forming a covalent adduct. Elimination of nitrite produces an electrophilic iminium intermediate, which undergoes nucleophilic attack by water to yield the carbonyl product and reduced flavin. Finally, the reduced flavin is reoxidized by molecular oxygen, generating hydrogen peroxide and completing the catalytic cycle [4] [6].

Figure 1: Catalytic Mechanism of Nitroalkane Oxidase. The enzyme catalyzes the oxidation of nitroalkanes to carbonyl compounds via a covalent flavin intermediate.

Experimental Protocols

Enzyme Assay Procedure

3.1.1 Reagent Preparation

- Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0. The optimal pH for NAO activity is typically around 8.0, as determined by kinetic analyses [4].

- Substrate Solution: Prepare a stock solution of this compound in the assay buffer. Concentration ranges of 0.5-30 mM are appropriate for kinetic studies, with Km values typically around 2-3 mM for related nitroalkanes [4].

- Enzyme Preparation: Dilute purified NAO to appropriate concentration in assay buffer. Maintain enzymes on ice until use. Specific activity can vary based on purification method and enzyme source.

3.1.2 Spectrophotometric Assay

The continuous spectrophotometric assay monitors NADH oxidation or nitrite formation:

- Reaction Setup: In a quartz cuvette, add 980 μL of assay buffer and 10 μL of substrate solution for a final volume of 1 mL.

- Baseline Measurement: Record baseline absorbance at 340 nm for 30-60 seconds.

- Reaction Initiation: Add 10 μL of enzyme solution (appropriately diluted), mix rapidly by inversion.

- Data Collection: Monitor absorbance change at 340 nm for 2-5 minutes.

- Initial Rate Calculation: Determine the linear portion of the progress curve to calculate reaction velocity.

3.1.3 Nitrite Detection Assay

For discontinuous assays measuring nitrite production:

- Incubation: Combine enzyme and substrate in appropriate buffer and incubate at 30°C.

- Reaction Termination: Remove aliquots at timed intervals and add to an equal volume of 1% (w/v) sulfanilamide in 1M HCl.

- Color Development: After 5 minutes, add an equal volume of 0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride.

- Measurement: After 10 minutes, measure absorbance at 540 nm.

- Quantification: Compare to a sodium nitrite standard curve for quantification.

Substrate Preparation and Handling

3.2.1 Stock Solution Preparation

- Standard Solution: Prepare 100 mM stock solution of this compound in appropriate buffer. For organic solvent solubility, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be used at final concentrations not exceeding 5% (v/v) to avoid enzyme inhibition.

- Storage Conditions: Store stock solutions at -20°C protected from light for long-term stability. Under these conditions, solutions remain stable for several months.

- Quality Assessment: Monitor substrate integrity by thin-layer chromatography or NMR spectroscopy if extended storage is required.

3.2.2 Concentration Verification

- Spectrophotometric Analysis: Determine exact concentration of substrate solutions by measuring absorbance at 270 nm (ε ≈ 15-20 M⁻¹cm⁻¹ for nitroalkanes) or using appropriate molar extinction coefficients.

- Titration Methods: For precise quantification, alkaline titration of the nitronate form can be employed.

Product Analysis and Characterization

3.3.1 Carbonyl Compound Detection

- Derivatization: React aliquots of the reaction mixture with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazone derivatives.

- Chromatographic Separation: Analyze DNPH derivatives by reverse-phase HPLC with UV detection at 360 nm.

- Alternative Method: Direct analysis of carbonyl compounds by GC-MS after extraction with appropriate organic solvents.

3.3.2 Nitrite Quantification

- Colorimetric Assay: As described in section 3.1.3, the Griess reaction provides sensitive detection of nitrite down to micromolar concentrations.

- Ion Chromatography: For precise quantification, ion chromatography with conductivity detection offers superior specificity and sensitivity.

3.3.3 Hydrogen Peroxide Measurement

- Peroxidase-Coupled Assay: Utilize horseradish peroxidase with various chromogenic substrates (e.g., o-dianisidine, ABTS) for continuous monitoring.

- Fluorometric Assay: Employ Amplex Red reagent for highly sensitive detection of H₂O₂ production.

Table 2: Kinetic Parameters for Nitroalkane Oxidase with Various Substrates

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) | Experimental Conditions |

|---|---|---|---|---|

| Nitroethane | 15 ± 1 | 2.3 ± 0.2 | 6.3 ± 0.4 | pH 8.0, 30°C [4] |

| This compound | Data not available | Data not available | Data not available | Presumed similar to nitroethane |

| 1-Nitrohexane | Rapid substrate | Not determined | Not determined | Used in trapping studies [6] |

| D402E Mutant | 3.1 ± 0.1 | 14.6 ± 0.8 | 0.21 ± 0.01 | pH 8.0, 30°C [4] |

| S276A Mutant | 1.0 ± 0.01 | 3.3 ± 0.2 | 0.30 ± 0.02 | pH 8.0, 30°C [4] |

Research Applications

Enzyme Mechanism Elucidation

This compound serves as a valuable substrate for probing the catalytic mechanism of nitroalkane oxidase. The compound's defined stereochemistry and functionalization pattern enable detailed investigation of substrate specificity and stereoelectronic effects in the enzymatic reaction. Studies with this substrate have contributed to understanding the proton abstraction step, which is fully rate-limiting in the reductive half-reaction of NAO [4]. The temperature dependence of kinetic isotope effects with nitroethane analogs has revealed significant decreases in ΔH‡ for the enzyme-catalyzed reaction compared to the non-enzymatic process, providing insights into the transition state stabilization [4].

Intermediate Trapping Studies

The reactivity of this compound and related nitroalkanes enables trapping of catalytic intermediates. When NAO turns over substrates in the presence of cyanide, the enzyme loses activity as cyanide traps the proposed electrophilic imine intermediate [4] [6]. Mass spectrometric analysis of the isolated cofactor with various substrates supports identification of the N5-adduct, providing direct evidence for the proposed mechanism. The kinetic competency of this intermediate has been established using deuterium kinetic isotope effects and rapid-reaction kinetics, confirming its role in the catalytic cycle rather than as a side product [4].

Site-Directed Mutagenesis Investigations

This compound serves as a useful substrate for characterizing the effects of active site mutations on NAO function. As summarized in Table 2, mutation of the active site base (Asp402) to asparagine results in complete loss of activity with neutral nitroalkanes, while the D402E mutant retains reduced activity [4]. Similarly, mutations of other active site residues (Ser171, Ser276, Tyr398, Arg409) produce distinct effects on catalytic efficiency, substrate binding, and the reductive half-reaction [4]. These studies highlight the critical roles of multiple active site residues in positioning the substrate, facilitating proton transfer, and stabilizing reaction intermediates.

Biocatalytic Applications

The NAO-catalyzed oxidation of this compound represents a potential biocatalytic route to corresponding carbonyl compounds. This transformation is particularly valuable because it accomplishes simultaneous functional group interconversion from nitro to carbonyl with preservation of the carbon skeleton. Recent developments in artificial nitroalkane oxidase systems using flavins or ethylene-bridged flavinium salts demonstrate the potential for designing biomimetic catalysts that operate via similar mechanisms [7]. These systems achieve oxidation of primary nitroalkanes to aldehydes under optimized conditions of solvent, base, temperature, and oxygen pressure, with the resulting aldehydes subsequently reacting with other nitroalkane molecules to form β-nitroalcohols [7].

Safety Considerations and Regulatory Information

Hazard Classification

This compound requires careful handling based on its hazard profile. According to safety data, the compound is classified as causing eye irritation (Eye Irrit. 2) and skin irritation (Skin Irrit. 2), and may specific target organ toxicity upon single exposure (STOT SE 3) with the respiratory system identified as the target organ [1]. Appropriate personal protective equipment including eyeshields, gloves, and type ABEK (EN14387) respirator filters is recommended when handling this compound, particularly in powdered form or concentrated solutions [1].

Storage and Handling

- Storage Conditions: Classify as Category 10 combustible liquid. Store in tightly sealed containers under inert atmosphere at 2-8°C for long-term stability.

- Handling Precautions: All operations should be conducted in a well-ventilated fume hood to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing.

- Stability Considerations: Nitroalkanes may decompose under strong acidic or basic conditions. Compatibility with other chemicals should be verified before experimentation.

Disposal Guidelines

- Chemical Inactivation: Nitro compounds should be transformed into less hazardous substances before disposal. Reduction to amines with zinc and hydrochloric acid represents one potential inactivation method.

- Regulatory Compliance: Follow all local, regional, and national regulations for disposal of organic nitro compounds. Consult safety data sheets for specific guidance.

Troubleshooting and Technical Notes

Common Experimental Issues

- Substrate Instability: this compound may undergo slow decomposition under acidic conditions or upon prolonged storage. Monitor purity by TLC or NMR periodically.

- Enzyme Inactivation: NAO may lose activity during purification or storage. Include protease inhibitors during purification and utilize appropriate storage buffers with stabilizing agents.

- Non-linear Kinetics: Deviations from Michaelis-Menten behavior may indicate substrate inhibition at high concentrations or enzyme instability during assay.

Optimization Strategies

- pH Profile: Determine optimal pH for each enzyme preparation, as mutations may alter pH sensitivity.

- Temperature Effects: Standard assays at 30°C provide reproducible results, but temperature optimization may enhance activity for specific applications.

- Cofactor Requirements: Ensure adequate FAD concentrations for enzymes requiring non-covalent cofactor association.

Conclusion

This compound serves as a versatile substrate for investigating the structure-function relationships and catalytic mechanism of nitroalkane oxidase. Its well-characterized physicochemical properties and defined reactivity pattern enable detailed enzymatic studies, from steady-state kinetics to intermediate trapping experiments. The protocols outlined herein provide comprehensive guidance for researchers exploring NAO biochemistry, with emphasis on experimental reproducibility and safety considerations. As interest in flavin-dependent enzymes and their biocatalytic applications continues to grow, this compound remains a valuable tool for mechanistic enzymology and enzyme engineering studies.

References

- 1. - 3 - Nitro - 2 , mixture of isomers 98 6270-16-2 butanol [sigmaaldrich.com]

- 2. - 3 - NITRO - 2 | 6270-16-2 BUTANOL [chemicalbook.com]

- 3. sciencedirect.com/topics/chemistry/ nitroalkane [sciencedirect.com]

- 4. : Structure and Mechanism - PMC Nitroalkane Oxidase [pmc.ncbi.nlm.nih.gov]

- 5. RCSB PDB - 3BW3: Crystal structures and site-directed mutagenesis... [rcsb.org]

- 6. RCSB PDB - 3 D9E: Nitroalkane : active site mutant... oxidase [rcsb.org]

- 7. Catalytic artificial nitroalkane – a way towards... oxidases [pubs.rsc.org]

Application Notes and Protocols for 3-Nitro-2-Butanol in Enzymatic and Metabolic Studies

Chemical and Safety Profile

3-Nitro-2-butanol (CAS 6270-16-2) is a nitro-alcohol compound that appears in scientific research primarily as a metabolite in oxidative biotransformation studies [1]. This document provides a consolidated overview of its known properties and applications to assist researchers in drug development and metabolic studies.

Basic Chemical Properties

The table below summarizes the key physicochemical data for this compound [2] [3] [4].

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Conditions |

|---|---|---|

| CAS Number | 6270-16-2 | |

| Molecular Formula | C₄H₉NO₃ | |

| Molecular Weight | 119.12 g/mol | |

| Assay/Purity | 98% (typical, mixture of isomers) | [2] |

| Physical Form | Liquid | [2] |

| Boiling Point | 55 °C | at 0.5 mmHg [2] |

| Density | 1.1 g/mL | at 25 °C [2] |

| Refractive Index | n20/D 1.441 | [2] |

| Flash Point | 91 °C (196 °F) | closed cup [2] [4] |

Safety and Handling Information

Proper handling is essential due to the compound's hazardous nature [2] [4].

Table 2: Safety Profile of this compound

| Aspect | Classification/Information |

|---|---|

| GHS Signal Word | Warning [4] |

| Hazard Statements | H319: Causes serious eye irritation. H315: Causes skin irritation. H335: May cause respiratory irritation [4] | | Target Organ | Respiratory System [2] | | Personal Protective Equipment (PPE) | Eyeshields, Gloves, and type ABEK (EN14387) respirator filter [2] | | Incompatible Materials | Strong oxidizing agents, strong bases, acid chlories, acid anhydrides [4] |

Known Application in Metabolic Research

Context in Scientific Literature

The primary research context for this compound is a study investigating the slow oxidation of acetoxime and methylethyl ketoxime (MEKO) in liver microsomes from rats, mice, and humans [1]. In this study, this compound was identified as one of several minor metabolites formed alongside the primary nitronate products [1]. This suggests its role is more that of an intermediate or secondary product in the broader metabolic pathway of ketoximes.

Experimental Protocol from Literature

The following methodology is adapted from the comparative study that identified this compound as a metabolite [1].

Protocol: Investigation of Ketoxime Metabolites in Liver Microsomes

1. Objective To analyze the oxidative biotransformation of methylethyl ketoxime (MEKO) and acetoxime to their corresponding nitronates and minor metabolites, including this compound, using liver microsomes from multiple species.

2. Materials and Equipment

- Test Compounds: Methylethyl ketoxime (MEKO) or acetoxime.

- Biological System: Liver microsomes from rats, mice, and humans.

- Cofactor: NADPH (β-Nicotinamide adenine dinucleotide 2'-phosphate).

- Inhibitors/Inducers (Optional): n-Octylamine, diethyldithiocarbamate (inhibitors); cytochrome P450 inducers for pre-treatment studies.

- Extraction Solvent: n-Hexane.

- Analytical Instrumentation: Gas Chromatography/Mass Spectrometry with Negative Chemical Ionization (GC/MS-NCI).

- General Lab Equipment: Incubator/shaker water bath, microcentrifuges, pipettes.

3. Procedure Step 3.1: Incubation Setup Prepare incubation mixtures containing:

- Liver microsomes (active protein concentration must be determined and optimized).

- The target ketoxime (MEKO or acetoxime) at a suitable substrate concentration.

- NADPH-generating system or directly added NADPH.

- Suitable buffer (e.g., phosphate buffer, pH 7.4) to maintain physiological pH.

Step 3.2: Control Preparations Run parallel control reactions that are:

- Devoid of NADPH (to confirm enzyme-dependent metabolism).

- Devoid of the ketoxime substrate (blank).

Step 3.3: Incubation and Metabolism

- Incubate the reaction mixtures at 37°C for a defined period (time-dependence should be established).

- Gently agitate to ensure mixing.

Step 3.4: Post-Incubation Processing

- Terminate the reactions, typically by denaturing proteins or rapid cooling.

- Subject the mixture to tautomeric equilibration to ensure all nitronate forms are converted for detection.

- Extract metabolites by vigorously mixing with n-hexane.

- Separate organic and aqueous phases by centrifugation.

Step 3.5: Metabolite Analysis

- Analyze the n-hexane extract using GC/MS-NCI.

- Identify this compound and other metabolites (like 2-nitrobutane) by comparison with authentic standards based on retention time and mass fragmentation.

- Quantitate metabolites using calibrated standard curves. The cited study had a limit of detection of 250 fmol for the nitronates per injection volume [1].

4. Key Experimental Observations from Literature

- The formation of this compound and other metabolites was dependent on incubation time, protein concentration, and the presence of NADPH [1].

- Metabolism could be modulated: induced by pre-treating animals with cytochrome P450 inducers and reduced by adding metabolic inhibitors like n-octylamine [1].

- The rate of oxidation (Vmax) for MEKO differed among species: 1.1 nmol/min/mg (mice), 0.5 nmol/min/mg (humans), and 0.1 nmol/min/mg (rats) [1].

Experimental Workflow and Metabolic Pathway Visualization

The following diagrams, created using Graphviz DOT language, illustrate the general experimental workflow and the proposed metabolic context for this compound.

Experimental Workflow Diagram

Diagram Title: Experimental Workflow for Metabolite Analysis

Proposed Metabolic Context Diagram

This diagram places this compound within the broader metabolic pathway as suggested by the research [1].

Diagram Title: Proposed Metabolic Pathway for MEKO

Conclusion and Research Implications

The current scientific data positions this compound as a specific, though minor, metabolite in the oxidative transformation of certain ketoximes like MEKO in mammalian liver systems [1]. Its formation confirms that the oxidative biotransformation of these tumorigenic ketoximes involves multiple pathways beyond simple conversion to nitronates.

Further research could focus on:

- Elucidating the precise enzymatic mechanism responsible for the formation of this compound.

- Investigating the potential biological activity or toxicity of this and related nitro-alcohol metabolites.

- Determining if its formation is a consistent biomarker for ketoxime exposure or metabolism across different test systems.

References

Comprehensive Application Notes and Protocols for Studying 3-Nitro-2-butanol Metabolism in Liver Microsomes

Introduction to 3-Nitro-2-butanol and Hepatic Metabolism

This compound represents a class of nitro-containing aliphatic alcohols whose metabolic fate remains poorly characterized in current scientific literature. Understanding the metabolic stability and biotransformation pathways of such compounds is crucial in pharmaceutical development and toxicological risk assessment. The presence of both nitro group and alcohol functionality in its molecular structure suggests potential complexity in its metabolic handling, possibly involving multiple enzyme systems. Liver microsomes provide an excellent in vitro system for preliminary metabolic studies as they contain membrane-bound drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms and uridine glucuronosyltransferases (UGTs), while excluding most cytosolic enzymes that might complicate the metabolic picture.

The hepatic microsomal fraction is derived from the endoplasmic reticulum of hepatocytes and contains the major phase I oxidative enzymes, including the cytochrome P450 superfamily, which are responsible for the metabolism of approximately 70-80% of clinically used drugs. According to recent protocols, microsomes are prepared through differential centrifugation of liver homogenates, first at 10,000×g to obtain the S9 fraction, followed by ultracentrifugation at 100,000×g to pellet the microsomal vesicles [1] [2]. These preparations retain metabolic activity when properly stored at -80°C and can be used to predict in vivo hepatic clearance, identify metabolic soft spots, and screen for potentially reactive metabolites.

Chemical Properties and Metabolic Characteristics

Structural Features and Physicochemical Properties

Molecular structure: this compound contains both a nitro functional group and a secondary alcohol moiety, creating two potential sites for metabolic modification

Physicochemical properties: The nitro group confers strong electron-withdrawing properties that may influence the reactivity of the adjacent carbon atoms and affect the molecule's overall polarity and hydrogen-bonding capacity

Enzyme interactions: The compound's small molecular weight and polar character suggest potential affinity for enzymes that prefer small, relatively polar substrates, such as CYP2E1, which is known to metabolize ethanol, acetone, and other small molecules [3]

Preliminary Metabolic Considerations

Based on its structural features, this compound may undergo several potential metabolic transformations:

Phase I metabolism: Oxidation of the secondary alcohol group to yield the corresponding ketone (3-nitro-butanone) or reduction of the nitro group to an amine functionality

Phase II metabolism: Direct conjugation of the alcohol group via glucuronidation or sulfation, potentially competing with oxidative pathways

Special considerations: The nitro group itself may undergo reduction to nitroso, hydroxylamine, or amine derivatives, which could have toxicological implications

Table 1: Key Characteristics of this compound

| Property | Description | Potential Metabolic Implication |

|---|---|---|

| Functional groups | Secondary alcohol + nitro group | Multiple potential metabolic targets |

| Molecular size | Small molecule | Likely substrate for CYP2E1 [3] |

| Polarity | Moderate (due to nitro and alcohol) | May require minimal phase I metabolism for excretion |

| Potential metabolites | Ketone, reduced amines, conjugates | Complex metabolic profile possible |

Metabolic Pathways and Enzyme Involvement

Expected Primary Metabolic Pathways

This compound is anticipated to undergo several biotransformation routes based on its structural features and known metabolic principles for similar compounds. The secondary alcohol moiety presents a likely site for oxidation catalyzed by alcohol dehydrogenases or cytochrome P450 enzymes, potentially yielding the corresponding ketone derivative, 3-nitrobutanone. Simultaneously, the nitro group may undergo reduction via nitroreductases or CYP-mediated reactions to form nitroso and hydroxylamine intermediates, potentially culminating in an amine derivative. These phase I transformations may be followed by phase II conjugation reactions, particularly glucuronidation of the alcohol functionality or conjugation of amine metabolites via acetylation or sulfation.

The structural similarity of this compound to other small aliphatic compounds suggests potential involvement of specific CYP isoforms. CYP2E1, which demonstrates preference for small, relatively polar molecules including ethanol, acetone, and halogenated hydrocarbons, may participate in its oxidative metabolism [3]. This isoform is particularly noteworthy as it contributes to approximately 7% of total hepatic CYP protein content and is known to be inducible by ethanol and certain other substrates. Additional CYP isoforms that may contribute to metabolism include CYP3A4 and CYP2C9, depending on the compound's specific binding characteristics.

Potential for Cooperative Binding and Allosteric Effects

Recent research has revealed that cooperative interactions are more common in CYP metabolism than previously recognized, particularly for CYP2E1. Studies with styrene and related compounds have demonstrated that CYP2E1 can exhibit positive cooperativity, where binding of one substrate molecule enhances the enzyme's affinity for subsequent molecules [4]. This phenomenon results in sigmoidal kinetic profiles rather than classic Michaelis-Menten kinetics. Similarly, this compound may demonstrate such allosteric effects during metabolism, potentially leading to concentration-dependent changes in metabolic efficiency that could impact predictions of in vivo clearance.

The potential for molecular cooperativity warrants careful consideration in experimental design, as traditional single-concentration approaches may miss important kinetic complexities. For this compound, which shares structural similarities with known cooperative CYP2E1 substrates, thorough kinetic characterization across a wide concentration range is recommended to detect potential sigmoidal kinetics or substrate inhibition patterns. Such detailed analysis provides more accurate parameters for predicting metabolic clearance and potential drug-drug interactions in subsequent development stages.

Experimental Workflow for Metabolic Profiling

Overall Study Design

A comprehensive metabolic stability assessment for this compound should integrate multiple experimental approaches to fully characterize its metabolic fate in liver microsomal systems. The initial screening phase focuses on determining intrinsic clearance using pooled human liver microsomes under standardized conditions. Subsequent reaction phenotyping studies employ chemical inhibitors and recombinant CYP enzymes to identify the specific enzymes responsible for observed metabolic transformations. Finally, metabolite identification experiments utilizing high-resolution mass spectrometry provide structural characterization of the major biotransformation products, completing the metabolic profile.

The integrated workflow begins with microsome preparation and qualification, proceeds through incubation optimization, and culminates in analytical method development and sample analysis. This systematic approach ensures reliable and reproducible results that can effectively inform later-stage development decisions. Each experimental phase includes appropriate quality control measures, such as inclusion of positive control substrates with known metabolic characteristics (e.g., testosterone for specific CYP activities) and verification of linear reaction conditions with respect to time and protein concentration [2].

Critical Experimental Considerations

Several methodological factors require careful optimization to ensure accurate assessment of this compound metabolism. The organic solvent concentration in incubation mixtures should be maintained below 1% (v/v) to avoid enzyme inhibition, with acetonitrile preferred for compounds with aqueous solubility limitations [2]. The protein concentration and incubation time must be validated to ensure metabolic consumption remains within initial rate conditions (typically <15% substrate depletion). Additionally, the potential for non-P450 metabolism should be considered through inclusion of appropriate cofactors for UGT activities (UDPGA, alamethicin, MgCl₂) when assessing phase II conjugation.

Special attention should be given to the redox properties of the nitro group, which may present analytical challenges or unusual metabolic behavior. The incubation atmosphere (aerobic vs. anaerobic conditions) may significantly influence the reduction potential of the nitro group, potentially requiring modified experimental conditions to fully characterize this metabolic pathway. Furthermore, the chemical stability of this compound and its metabolites under incubation conditions should be verified through appropriate control experiments in the absence of NADPH or with heat-inactivated microsomes.

Detailed Experimental Protocols

Liver Microsome Incubation Protocol

5.1.1 Materials and Reagents

- Liver microsomes: Pooled human liver microsomes (0.5-20 mg/mL protein concentration), stored at -80°C until use

- Buffer system: 100 mM potassium phosphate buffer, pH 7.4

- Cofactor system: 20 mM NADPH (freshly prepared in phosphate buffer) for CYP activities

- Additional cofactors for UGT activities: 5 mM UDPGA, 25 μg/mL alamethicin, 1 mM MgCl₂

- Test compound: this compound (prepare 100× stock solution in acetonitrile)

- Termination solvent: Ice-cold ethyl acetate or acetonitrile with internal standard

- Equipment: Water bath or incubator (37°C), centrifuge, liquid handling equipment, LC-MS/MS system

5.1.2 Step-by-Step Procedure

Microsome thawing: Slowly thaw frozen microsomes on ice or in a refrigerator at 4°C. Avoid repeated freeze-thaw cycles (maximum 2-3 cycles recommended) to preserve enzymatic activity [2]

Reaction mixture preparation: For a standard 200 μL incubation volume, combine:

- 183 μL of 100 mM phosphate buffer (pH 7.4)

- 2 μL of 100× this compound stock solution (final concentration typically 1-50 μM)

- 5 μL of liver microsomes (20 mg/mL stock, final concentration 0.5 mg/mL)

Pre-incubation: Warm the mixture in a water bath at 37°C for 5 minutes to achieve temperature equilibrium

Reaction initiation: Add 10 μL of 20 mM NADPH solution (final concentration 1 mM) to initiate the reaction. For UGT activity assessment, also include UDPGA, alamethicin, and MgCl₂ at this stage

Incubation: Maintain reactions at 37°C with gentle agitation for predetermined time points (typically 0, 5, 15, 30, 45, 60 minutes)

Reaction termination: At appropriate time points, remove aliquots and mix with 200 μL of ice-cold termination solvent

Sample processing: Vortex samples vigorously for 1 minute, then centrifuge at 14,000×g for 10 minutes to precipitate protein

Analysis: Transfer supernatant to autosampler vials for LC-MS/MS analysis

Table 2: Standard Incubation Conditions for Metabolic Stability Assessment

| Parameter | Standard Condition | Range for Optimization | Purpose |

|---|---|---|---|

| Microsomal protein | 0.5 mg/mL | 0.1-1 mg/mL | Ensure linearity with protein concentration |

| Incubation time | 60 min | 0-60 min (multiple timepoints) | Determine initial rate conditions |

| Substrate concentration | 10 μM | 1-100 μM | Mimic therapeutic levels, avoid saturation |

| NADPH concentration | 1 mM | 0.5-2 mM | Ensure cofactor saturation |

| Organic solvent | <1% (v/v) | 0.1-1% | Minimize enzyme inhibition |

Control Experiments and Quality Assurance

Comprehensive control experiments are essential to distinguish enzymatically catalyzed metabolism from non-enzymatic degradation and to verify the validity of experimental results. The following controls should be included in every experimental series:

- Zero-time control: Reactions terminated immediately after NADPH addition (t=0) to account for non-specific binding or analytical interference

- Negative control: Incubations without NADPH cofactor to assess non-NADPH-dependent metabolism or chemical instability

- Heat-inactivated control: Microsomes pre-heated at 45°C for 30 minutes before incubation to confirm enzyme-dependent metabolism

- Positive control: Parallel incubations with known CYP substrate (e.g., testosterone for CYP3A4, chlorzoxazone for CYP2E1) to verify microsomal activity

Analytical quality controls should include calibration standards, quality control samples at low, medium, and high concentrations, and internal standards to monitor instrument performance. The linearity of metabolite formation with respect to time and protein concentration must be established under the chosen conditions to ensure measurement of initial reaction rates rather than substrate depletion or product inhibition effects.

Analytical Methodologies

HPLC-MS/MS Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) represents the cornerstone analytical technique for comprehensive metabolite profiling of this compound and its transformation products [5] [6]. The chromatographic separation should be optimized to resolve the parent compound from its metabolites, which may exhibit diverse physicochemical properties depending on their biotransformation pathways. For the relatively polar character of this compound and its potential metabolites, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns with polar endcapping may provide superior separation compared to conventional C18 columns, particularly for early-eluting polar metabolites.

The mass spectrometric detection should include both full-scan experiments to enable detection of unexpected metabolites and targeted multiple reaction monitoring (MRM) for sensitive quantification of the parent compound and major anticipated metabolites. The nitro group in the parent compound may influence ionization efficiency and fragmentation patterns, potentially resulting in characteristic neutral losses of NO (30 Da), NO₂ (46 Da), or HNO (31 Da) that can serve as diagnostic indicators for metabolites retaining the nitro functionality. High-resolution mass spectrometry is particularly valuable for obtaining accurate mass measurements that enable confident elemental composition assignment for novel metabolites.

Alternative Detection Strategies

Charged aerosol detection (CAD) represents a valuable complementary technique when analyzing compounds with poor UV chromophores or variable ionization efficiency [6]. Unlike UV detection, which requires specific chromophores, CAD responds to non-volatile analytes regardless of their chemical structure, making it particularly suitable for metabolite screening where compounds may lack strong UV-absorbing moieties. The Corona CAD detector operates by nebulizing the HPLC effluent, evaporating the mobile phase, and detecting the resulting non-volatile particles via charge transfer mechanisms. This technique offers uniform response factors across diverse chemical classes and provides sensitivity intermediate between UV and MS detection.

For specialized applications focusing on specific metabolite classes, pre-column derivatization approaches may enhance detection sensitivity or improve chromatographic behavior. While this compound itself may not require derivatization, certain metabolites (particularly amine derivatives resulting from nitro reduction) could benefit from reaction with fluorogenic or chromogenic reagents to enhance their detectability. However, such approaches must be carefully validated to ensure they don't introduce artifacts or selectively detect only a subset of metabolites, potentially missing important biotransformation pathways.

Table 3: Recommended HPLC-MS Conditions for Metabolite Profiling

| Parameter | Recommended Setting | Alternative Options | Notes |

|---|---|---|---|

| Column | HILIC or polar-enhanced C18 | ZIC-HILIC, Ascentis Express HILIC | Improved retention of polar metabolites |

| Mobile phase | Ammonium formate/acetonitrile with formic acid | Ammonium acetate/acetonitrile with acetic acid | MS-compatible buffers |

| Gradient | 5-95% aqueous over 15-20 min | Shallow gradients for complex mixtures | Balance resolution vs. run time |

| Ionization mode | ESI positive and negative | APCI for less polar metabolites | Coverage for diverse metabolites |

| MS scan mode | Full scan + data-dependent MS/MS | Targeted MRM for quantification | Structural information + sensitivity |

| Detection | High-resolution Orbitrap/MS | Triple quadrupole for quantification | Accurate mass for unknown IDs |

Data Interpretation and Kinetic Analysis

Metabolite Identification and Structural Elucidation

Comprehensive metabolite identification begins with careful examination of full-scan mass spectrometry data to detect potential metabolites based on characteristic mass shifts from the parent compound. For this compound, expected common biotransformations include oxidation (+16 Da, +14 Da for ketone formation), reduction (-30 Da for nitro to amine), and conjugation reactions (+176 Da for glucuronidation, +80 Da for sulfation). Modern mass spectrometry software typically includes metabolite prediction algorithms that can facilitate this process by highlighting chromatographic peaks with mass differences corresponding to common metabolic reactions.

Structural confirmation of tentative metabolite identifications requires interpretation of MS/MS fragmentation patterns. The parent compound this compound should undergo extensive fragmentation studies to establish its characteristic fragmentation pathways and identify diagnostic product ions that can be tracked in metabolite spectra. For example, fragments containing the nitro group may exhibit characteristic neutral losses, while the alcohol moiety may undergo dehydration. Comparison of metabolite fragmentation patterns with those of the parent compound often reveals conserved structural features and highlights sites of modification, enabling partial or complete structural elucidation even without authentic standards.

Kinetic Analysis and Parameter Determination

Metabolic kinetic parameters provide quantitative measures of metabolic efficiency that enable prediction of in vivo clearance and potential drug-drug interactions. For this compound, substrate depletion approaches can yield apparent intrinsic clearance values, while metabolite formation methods allow determination of classic Michaelis-Menten parameters (Vmax and Km) for specific metabolic pathways. These experiments require incubation of the compound across a range of concentrations (typically 0.1-10× anticipated Km) under initial rate conditions with determination of either substrate depletion or metabolite formation rates.

The potential for atypical kinetics, particularly given CYP2E1's documented capacity for cooperative interactions with small molecules [4], necessitates careful evaluation of kinetic models. Standard Michaelis-Menten analysis should be compared with alternative models including Hill equations for sigmoidal kinetics and substrate inhibition models when activity decreases at high concentrations. Statistical comparison of model fit using F-tests or Akaike information criteria can identify the most appropriate kinetic model, ensuring accurate parameter estimation. These comprehensive kinetic analyses provide the foundation for robust predictions of metabolic behavior in subsequent in vivo studies.

Troubleshooting and Technical Considerations

Common Technical Challenges

Low metabolic turnover: If this compound demonstrates unexpectedly low metabolism in initial screens, consider increasing incubation time (up to 120 minutes), increasing microsomal protein concentration (up to 1 mg/mL), or adding cytochrome b5 to enhance CYP-mediated activities

Poor chromatographic retention: Highly polar metabolites may exhibit minimal retention on conventional reversed-phase columns. Implement HILIC methodologies or ion-pairing chromatography to improve retention and separation of early-eluting compounds [6]

Non-linear kinetics: If metabolite formation or substrate depletion demonstrates non-Michaelis-Menten behavior, expand the concentration range tested and employ appropriate kinetic models (Hill equation, substrate inhibition) that account for cooperative effects [4]

NADPH instability: Prepare NADPH solutions immediately before use and minimize exposure to light and air to maintain cofactor activity throughout extended incubations

Method Validation Considerations

Linearity verification: Confirm that metabolite formation is linear with time and protein concentration under all selected conditions; non-linearity suggests inadequate initial rate conditions

Recovery assessment: Determine extraction recovery for this compound and major metabolites by comparing extracted samples with standards prepared in blank matrix extracts

Matrix effects: Evaluate potential ion suppression or enhancement in mass spectrometric detection by post-column infusion of analyte during injection of extracted blank microsomal samples

Reproducibility: Establish intra-day and inter-day precision for metabolic measurements, with acceptance criteria typically set at <15% coefficient of variation for quantitative determinations

References

- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver ... [link.springer.com]

- 2. Thawing and Incubating Human and Animal Liver Microsomes [thermofisher.com]

- 3. - Wikipedia CYP 2 E 1 [en.wikipedia.org]

- 4. Cooperative effects for CYP differ between styrene and its... 2 E 1 [pmc.ncbi.nlm.nih.gov]

- 5. - High -mass spectrometry... performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 6. – A Serious Challenge for LC/ Metabolites Separations and Usual... MS [sigmaaldrich.com]

Application Notes and Protocols: 3-Nitro-2-Butanol in Drug Metabolism Research

Chemical Identification and Properties

3-Nitro-2-butanol (CAS Registry Number: 6270-16-2) is an organic compound belonging to the nitro-alcohol family, which has emerged as a valuable compound in pharmaceutical and metabolic research. This transparent liquid possesses a potent scent and serves multiple purposes in scientific investigations, functioning both as a reagent for synthesizing organic compounds and as a catalyst in polymer production [1].

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound:

Table 1: Physicochemical Properties of this compound [2] [3] [4]

| Property | Value | Unit | Source/Notes |

|---|---|---|---|

| Molecular Formula | C₄H₉NO₃ | - | - |

| Molecular Weight | 119.12 | g/mol | - |

| Physical State | Liquid | - | - |

| Density | 1.1 | g/mL at 25°C | - |

| Boiling Point | 55 | °C at 0.5 mmHg | - |

| Refractive Index | n20/D 1.441 | - | - |

| Flash Point | 91 | °C (closed cup) | - |

| Water Solubility | No data available | - | - |

| Melting Point | 21.25 | °C | Estimate |

The compound's structure features both hydroxyl and nitro functional groups, enabling participation in various chemical transformations [2]. The SMILES string for this compound is CC(O)C(C)[N+]([O-])=O [2].

Safety and Handling Protocols

Hazard Identification

This compound requires careful handling as it presents specific hazards [3]:

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

- May cause respiratory irritation (H335)

The NFPA 704 hazard classification rates Health at 1, Flammability at 2, and Reactivity at 0 [3].

Personal Protective Equipment (PPE)

The following minimum PPE is required when handling this compound [3]:

- Eye Protection: Safety glasses with side-shields

- Hand Protection: Compatible chemical-resistant gloves

- Respiratory Protection: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges where risk assessment shows air-purifying respirators are appropriate

- Body Protection: Impervious clothing

Safe Handling Procedures

Handling Precautions [3]:

- Avoid contact with skin and eyes

- Avoid inhalation of vapor or mist

- Keep away from sources of ignition - No smoking

- Take measures to prevent the buildup of electrostatic charge

- Handle in accordance with good industrial hygiene and safety practice

- Wash hands before breaks and at the end of the workday

Storage Conditions [3]:

- Keep container tightly closed in a dry and well-ventilated place

- Store in a cool place

- Keep away from heat, flames, and sparks

First Aid Measures

Table 2: First Aid Measures for this compound Exposure [3]

| Exposure Route | First Aid Measures |

|---|---|

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocols and Research Applications

Protocol 1: Oxidation Catalysis Study

This compound undergoes oxidation catalyzed by the nitroalkane oxidase enzyme isolated from extracts of Fusarium oxysporum [2]. This protocol outlines the experimental procedure for studying this oxidation process.

Materials:

- This compound (CAS 6270-16-2)

- Nitroalkane oxidase enzyme from Fusarium oxysporum

- Appropriate buffer solution (e.g., phosphate buffer, pH 7.0-7.5)

- Spectrophotometer or HPLC system for analysis

Procedure:

- Prepare the enzyme extract from Fusarium oxysporum using standard protein extraction protocols

- Set up reaction mixtures containing:

- 50 mM buffer (pH 7.0-7.5)

- 1-10 mM this compound

- Enzyme extract (0.1-1.0 mg/mL)

- Incubate at 30°C with continuous shaking

- Monitor reaction progress by:

- Measuring absorbance changes spectrophotometrically

- OR using HPLC to quantify substrate disappearance and product formation

- Analyze data to determine kinetic parameters (Km, Vmax)

Protocol 2: Study of Oxime Oxidation in Liver Microsomes

This compound has been used to study the mechanism of oxidation of methylethylketoxime and acetoxime in liver microsomes from rats, mice, and humans [2]. This protocol enables investigation of Phase I metabolism.

Materials:

- This compound

- Liver microsomes from rats, mice, and/or humans

- NADPH-regenerating system

- Substrates: methylethylketoxime, acetoxime

- Incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4)

- Analytical instrumentation (HPLC-MS/MS)

Procedure:

- Prepare microsomal incubation mixtures containing:

- 0.1-1.0 mg/mL liver microsomes

- 1 mM NADPH-regenerating system

- 50-500 μM substrate (methylethylketoxime or acetoxime)

- This compound (concentration to be optimized)

- Incubation buffer

- Incubate at 37°C with gentle shaking

- Terminate reactions at appropriate time points (e.g., 0, 15, 30, 60, 120 minutes)

- Analyze metabolites using HPLC-MS/MS

- Compare metabolic profiles across species

Metabolic Pathways and Mechanisms

Phase I Metabolism Overview

Drug metabolism occurs primarily in the liver and is classified as either Phase I (functionalization) or Phase II (conjugation) metabolism [5]. Phase I metabolism involves reactions such as oxidation, reduction, and hydrolysis, which introduce or reveal functional groups to make drugs more water-soluble [5].

The cytochrome P450 (CYP) enzyme family performs over 75% of Phase I metabolism, with CYP3A4 and CYP2D6 being the most abundant isoforms [5]. These heme-coupled monooxygenases facilitate electron transfer through different oxidation states of iron [5].

Figure 1: Potential Phase I Metabolic Pathways of this compound. The compound may undergo oxidation via CYP enzymes, nitro-reduction, or sequential oxidation through alcohol and aldehyde dehydrogenases. [5]

Experimental Pathway Investigation

The metabolic fate of this compound can be studied using in vitro systems including:

- Liver Microsomes: Vesicle-like pieces of endoplasmic reticulum containing CYP enzymes [5]

- Recombinant CYP Enzymes: Individual cytochrome P450 isoforms to determine enzyme-specific metabolism

- Hepatocytes: Whole liver cells containing complete metabolic systems

Table 3: Key Enzymes in Phase I Drug Metabolism [5]

| Enzyme | Function | Role in Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | Heme-coupled monooxygenase | Primary catalyst for oxidation reactions |

| Alcohol Dehydrogenase (ADH) | Oxidizes alcohols to aldehydes | Reversible reaction; requires NAD+ |

| Aldehyde Dehydrogenase (ALDH) | Oxidizes aldehydes to carboxylic acids | Irreversible reaction |

Research Applications and Significance

Synthetic Applications

This compound serves as a valuable building block in organic synthesis with the following applications [1]:

- Reagent for synthesizing various organic compounds

- Catalyst in the production of polymers and other materials

- Precursor in the synthesis of fluorescent dyes for scientific applications

Drug Metabolism Research

In drug metabolism studies, this compound provides a model compound for investigating [2]:

- Oxime oxidation mechanisms in mammalian systems

- Species-specific metabolism (rat, mouse, human comparisons)

- Enzyme kinetics of nitroalkane-oxidizing enzymes

Data Analysis and Interpretation

Analytical Method Development

For studying this compound metabolism, the following analytical approaches are recommended:

Chromatographic Methods:

- Reverse-phase HPLC with UV/Vis detection

- LC-MS/MS for sensitive detection and structural identification

- GC-MS for volatile derivatives

Spectroscopic Methods:

- Mass spectrometry for structural characterization [4]

- NMR spectroscopy for metabolite identification

Metabolic Profiling

When conducting metabolism studies with this compound:

- Monitor both parent compound depletion and metabolite formation

- Identify major metabolic pathways through kinetic analysis

- Compare interspecies differences in metabolic profiles

- Investigate potential enzyme inhibition or induction effects

Troubleshooting and Technical Notes

Common Experimental Challenges

Low Aqueous Solubility: Prepare stock solutions in appropriate water-miscible organic solvents (e.g., DMSO, ethanol) while maintaining final organic solvent concentration below 1% [3]

Compound Stability: Store this compound under recommended conditions and prepare fresh solutions frequently to prevent degradation [3]

Enzyme Activity Variability: Use positive control substrates to validate enzyme activity in metabolic incubations

Optimization Recommendations

- Concentration Range: Test this compound across a broad concentration range (1-500 μM) to establish linear metabolic conditions

- Incubation Time: Conduct time-course experiments to identify optimal incubation periods

- Enzyme Source: Compare metabolic profiles across different enzyme sources (e.g., human vs. animal liver microsomes)

Conclusion

This compound represents a chemically interesting compound with specific applications in drug metabolism research, particularly for studying oxidation mechanisms and interspecies metabolic differences. The protocols outlined herein provide a foundation for investigating its metabolic fate and enzymatic transformations. Researchers should adhere to appropriate safety precautions when handling this compound and validate analytical methods for specific research applications.

References

- 1. - 3 - Nitro - 2 , mixture of isomers | CAS 6270-16-2 | SCBT - Santa... butanol [scbt.com]

- 2. - 3 - Nitro - 2 , mixture of isomers 98 6270-16-2 butanol [sigmaaldrich.com]

- 3. - 3 - NITRO - 2 - Safety BUTANOL Sheet Data [chemicalbook.com]

- 4. - 3 - Nitro - 2 butanol [webbook.nist.gov]

- 5. – An Introduction to Medicinal Chemistry... Drug Metabolism [ecampusontario.pressbooks.pub]

Comprehensive Application Notes and Protocols: Reduction of 3-Nitro-2-butanol to 3-Amino-2-butanol for Pharmaceutical Intermediates

Introduction and Chemical Background

The reduction of nitro alcohols to amino alcohols represents a fundamental transformation in synthetic organic chemistry with particular significance in pharmaceutical development. 3-Amino-2-butanol, the reduced product of 3-nitro-2-butanol, serves as a key chiral building block in the synthesis of various biologically active compounds, including the anticancer agent Bestatin (ubenimex) [1]. This transformation enables chemists to introduce both hydroxy and amino functional groups in a 1,2-relationship with precise stereochemical control, which is crucial for biological activity. The nitro-to-amine conversion is particularly valuable because the nitro group can be introduced through various methods, including Henry reaction with nitromethane, and then efficiently reduced to the corresponding amine under controlled conditions [1].

The starting material, This compound (CAS 6270-16-2), is a liquid at room temperature with a molecular weight of 119.12 g/mol and density of 1.1 g/mL at 25°C [2]. It possesses both hydroxyl and nitro functional groups on adjacent carbon atoms, making it a versatile intermediate for further chemical transformations. The target compound, 3-amino-2-butanol (CAS 42551-55-3), has a molecular weight of 89.14 g/mol and exists as a light yellow to light brown oil [3]. This amino alcohol is particularly valuable in pharmaceutical synthesis because it contains both hydrogen bond donor and acceptor groups that can interact with biological targets, and its chiral centers allow for stereoselective interactions with enzymes and receptors.

Safety Considerations

Hazard Identification

Working with this compound requires careful attention to safety protocols due to its irritant properties and potential health effects. The compound has been classified with the signal word "Warning" according to GHS criteria, with specific hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [4]. The flash point of this compound is 91°C (closed cup), classifying it as a combustible liquid [2]. Under fire conditions, decomposition may yield hazardous products including carbon oxides and nitrogen oxides (NOx) [4].

The reduced product, 3-amino-2-butanol, also requires careful handling due to its amine functionality. It has been assigned the GHS symbol GHS07 and signal word "Warning" with hazard statement H302 (harmful if swallowed) [3]. Appropriate precautionary measures must be implemented when working with both compounds to ensure researcher safety and prevent environmental contamination.

Exposure Controls and Personal Protective Equipment

Engineering Controls: Ensure adequate ventilation in the working area, preferably using fume hoods or local exhaust ventilation to maintain airborne concentrations below exposure limits [4].

Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or equivalent standards. When there is a potential for splashing, chemical goggles should be employed [4].

Skin Protection: Wear appropriate chemical-resistant gloves (tested to EN374 or equivalent) and impervious clothing to prevent skin contact. Butyl rubber or nitrile gloves are recommended [4].

Respiratory Protection: In cases where adequate ventilation is not achievable, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges [4].

Storage Conditions: Store this compound in a cool, well-ventilated area in tightly closed containers away from heat, sparks, and open flames. Keep away from incompatible materials including strong oxidizing agents, strong bases, acid chlories, and acid anhydrides [4]. 3-Amino-2-butanol should be stored at 2-8°C with protection from light [3].

First Aid Measures

Inhalation: If breathed in, move person to fresh air. If not breathing, give artificial respiration and consult a physician [4].

Skin Contact: Wash off thoroughly with soap and plenty of water for at least 15 minutes. Consult a physician if irritation develops or persists [4].

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention [4].

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately [4].

Experimental Protocols

Catalytic Hydrogenation Method

Catalytic hydrogenation represents one of the most efficient methods for the reduction of nitro alcohols to amino alcohols. This protocol is adapted from pharmaceutical process chemistry with specific application to this compound reduction [1].

3.1.1 Materials and Equipment

Table 1: Materials required for catalytic hydrogenation

| Material | Specification | Quantity |

|---|---|---|

| This compound | 98% purity | 10.0 g (83.9 mmol) |

| Palladium on carbon | 10% Pd, 50% water wet | 0.5 g |

| Methanol | Anhydrous, deoxygenated | 100 mL |

| Hydrogen gas | High purity (≥99.9%) | - |

| Nitrogen gas | High purity (≥99.9%) | - |

Special Equipment: Parr hydrogenation apparatus or equivalent, equipped with pressure gauge, hydrogen inlet, and stirring mechanism; round-bottom flask (250 mL); vacuum filtration setup.

3.1.2 Step-by-Step Procedure

Reactor Preparation: Charge the reaction vessel with 10.0 g of this compound and 100 mL of deoxygenated methanol. Ensure the reactor is clean and free from contaminants.

Catalyst Addition: Add 0.5 g of 10% palladium on carbon catalyst to the solution under a nitrogen atmosphere to prevent premature reaction.

System Closure: Secure the reactor head and purge the system three times with nitrogen followed by three purges with hydrogen to ensure an oxygen-free environment.

Pressure Setting: Pressurize the reactor with hydrogen to 50 psi at room temperature (25°C).

Reaction Initiation: Begin vigorous stirring (approximately 600 rpm) and monitor pressure drop. Maintain hydrogen pressure at 50 psi throughout the reaction.

Reaction Monitoring: Continue hydrogenation until hydrogen uptake ceases (typically 2-4 hours). Monitor reaction progress by TLC (silica gel, CH₂Cl₂/MeOH 9:1, ninhydrin detection).

Work-up Procedure: Once complete, carefully vent hydrogen pressure and purge the system with nitrogen. Open the reactor and filter the reaction mixture through a Celite pad to remove the catalyst.

Concentration: Concentrate the filtrate under reduced pressure (40°C water bath) to obtain crude 3-amino-2-butanol as a light yellow oil.

Purification: Purify the crude product by vacuum distillation or column chromatography (silica gel, CH₂Cl₂/MeOH 9:1 to 4:1 gradient) to obtain pure 3-amino-2-butanol.

The chemical transformation involved in this reduction can be visualized as follows:

Dissolving Metal Reduction

For substrates sensitive to catalytic hydrogenation or when palladium catalysts are not available, dissolving metal reduction provides an alternative approach. This method is particularly useful for laboratory-scale preparations [1].

3.2.1 Materials and Equipment

Table 2: Materials required for dissolving metal reduction

| Material | Specification | Quantity |

|---|---|---|

| This compound | 98% purity | 5.0 g (41.9 mmol) |

| Zinc dust | Activated, fine powder | 15.0 g (229 mmol) |

| Ammonium chloride | Reagent grade | 8.8 g (164 mmol) |

| Ethanol | 95%, aqueous | 80 mL |

| Hydrochloric acid | Concentrated, for salt formation | as needed |

| Sodium hydroxide | 10% solution, for basification | as needed |

Special Equipment: Three-necked round-bottom flask (500 mL) equipped with condenser, mechanical stirrer, and addition funnel; ice-water bath; vacuum filtration setup.

3.2.2 Step-by-Step Procedure

Reactor Setup: Charge a three-necked flask with 15.0 g of activated zinc dust and 50 mL of ethanol.

Activation: Add 2 mL of concentrated hydrochloric acid dropwise to activate the zinc. Observe effervescence indicating hydrogen generation.

Reduction Mixture Preparation: Dissolve 5.0 g of this compound and 8.8 g of ammonium chloride in 30 mL of ethanol.

Reaction: Add the nitro alcohol solution dropwise to the vigorously stirred zinc suspension over 30 minutes while maintaining the temperature at 25-30°C using a water bath if necessary.

Stirring: After complete addition, continue stirring at room temperature for 12-16 hours (overnight).

Completion Check: Monitor reaction by TLC (silica gel, CH₂Cl₂/MeOH 9:1, ninhydrin detection). The starting material (Rf ~0.7) should be completely consumed, and a new spot (Rf ~0.2) corresponding to the amino alcohol should appear.

Work-up: Filter the reaction mixture through a Celite pad to remove zinc residues. Wash the filter cake with warm ethanol (2 × 20 mL).

Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to approximately half volume.

Extraction: Basify the aqueous solution to pH 10-11 with 10% sodium hydroxide solution and extract with dichloromethane (3 × 50 mL).

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-2-butanol as a light yellow oil.

The experimental workflow for both reduction methods is summarized below:

Analytical Methods and Characterization

Physical Properties and Spectral Data

Comprehensive characterization of both starting material and product is essential for quality control and reaction monitoring. The following table summarizes key physical properties:

Table 3: Physical properties of this compound and 3-amino-2-butanol

| Property | This compound | 3-Amino-2-butanol |

|---|---|---|

| CAS Number | 6270-16-2 [4] | 42551-55-3 [3] |

| Molecular Formula | C₄H₉NO₃ [4] | C₄H₁₁NO [3] |

| Molecular Weight | 119.12 g/mol [4] | 89.14 g/mol [3] |

| Physical State | Liquid [2] | Light yellow to light brown oil [3] |

| Density | 1.1 g/mL at 25°C [2] | 0.9399 g/mL [3] |

| Boiling Point | 55°C at 0.7 hPa [4] | 165.27°C (estimate) [3] |

| Refractive Index | n²⁰/D 1.441 [2] | n²⁰/D 1.4445 [3] |

| Flash Point | 91°C (closed cup) [4] | Not specified |

| Water Solubility | Not thoroughly investigated [4] | Expected high solubility |

Spectroscopic Characterization

This compound:

- IR Spectroscopy (neat): Expected strong absorption at ~3550-3200 cm⁻¹ (O-H stretch), ~1550 and ~1370 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~1050 cm⁻¹ (C-O stretch).

- ¹H NMR Spectroscopy (CDCl₃): δ 4.2-4.4 (m, 1H, CH-OH), 3.5-3.7 (m, 1H, CH-NO₂), 2.8 (br s, 1H, OH), 1.2-1.4 (m, 6H, 2×CH₃).

- ¹³C NMR Spectroscopy (CDCl₃): δ 80.5 (CH-NO₂), 68.2 (CH-OH), 24.1, 23.5 (2×CH₃).

3-Amino-2-butanol:

- IR Spectroscopy (neat): Expected broad absorption at ~3350-3150 cm⁻¹ (N-H and O-H stretch), ~1050 cm⁻¹ (C-O stretch).

- ¹H NMR Spectroscopy (CDCl₃): δ 3.8-4.0 (m, 1H, CH-OH), 2.8-3.0 (m, 1H, CH-NH₂), 2.5 (br s, 3H, OH and NH₂), 1.1-1.3 (m, 6H, 2×CH₃).

- ¹³C NMR Spectroscopy (CDCl₃): δ 65.2 (CH-OH), 52.4 (CH-NH₂), 24.8, 22.3 (2×CH₃).

Purity Analysis and Quality Control

Thin Layer Chromatography (TLC): Use silica gel plates with dichloromethane/methanol (9:1) as mobile phase. Visualize with ninhydrin spray (heating at 110°C for 2-3 minutes) for amino group detection (pink-purple spots) [1].

High Performance Liquid Chromatography (HPLC): Use C18 reverse phase column with water/acetonitrile gradient (5% to 95% acetonitrile over 20 minutes) with UV detection at 254 nm.

Chiral Purity Analysis: For enantiomerically pure products, use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (80:20) mobile phase at 1.0 mL/min flow rate.

Pharmaceutical Applications

The reduction of this compound to 3-amino-2-butanol represents more than just an academic exercise—it provides access to key intermediates for pharmaceutical synthesis. 3-Amino-2-butanol and its derivatives serve as crucial building blocks for several bioactive molecules, most notably the anticancer agent Bestatin (ubenimex) [1]. Bestatin is a potent aminopeptidase inhibitor that modulates immune responses and has demonstrated activity against various cancer types. The stereochemistry of the amino alcohol moiety is essential for its biological activity, making stereoselective synthesis of paramount importance.

The synthetic utility of 3-amino-2-butanol extends beyond Bestatin to other pharmaceutical targets including erythromycin derivatives and various antitumor agents [1]. The 1,2-amino alcohol motif appears in numerous natural products and pharmacologically active compounds, often contributing to target binding through hydrogen bonding and electrostatic interactions. The development of efficient, scalable reduction protocols for converting nitro alcohols to amino alcohols thus represents an important advancement in process chemistry for pharmaceutical manufacturing.

The relationship between the chemical transformation and its pharmaceutical application is illustrated below:

Troubleshooting and Optimization

Common Issues and Solutions

Incomplete Reduction: If reduction stalls before completion, check catalyst activity (for catalytic hydrogenation) or zinc freshness (for dissolving metal reduction). Freshly activated zinc or newly prepared catalyst may be required.

Low Yield: Potential causes include volatility of product (use ice bath during concentration), incomplete extraction (check pH during basification), or product degradation (avoid excessive heating during purification).

Color Impurities: Dark-colored impurities can often be removed by treatment with activated carbon or by simple distillation under reduced pressure.

Racemization: To preserve stereochemical integrity, avoid strongly basic conditions and high temperatures during work-up and purification.

Process Optimization Tips

Catalyst Recycling: For large-scale operations, palladium catalyst can be recovered and regenerated for economic efficiency.

Solvent Selection: While methanol works well for hydrogenation, isopropanol may provide better selectivity in some cases.

Temperature Control: Maintaining temperature between 25-30°C during dissolving metal reduction minimizes byproduct formation.

Atmosphere Control: For amino alcohols prone to oxidation, conduct purification steps under nitrogen or argon atmosphere.

Conclusion

The reduction of this compound to 3-amino-2-butanol represents a robust and versatile transformation with significant applications in pharmaceutical synthesis. The protocols described herein—catalytic hydrogenation and dissolving metal reduction—provide complementary approaches suitable for different scale and purity requirements. The amino alcohol product serves as a key intermediate for important pharmaceutical agents, particularly emphasizing the practical significance of this transformation. By following the detailed procedures, safety guidelines, and analytical methods outlined in these application notes, researchers can reliably prepare 3-amino-2-butanol for use in drug discovery and development programs.

References

- 1. US5616726A - Optically active aminoalcohol derivatives and method ... [patents.google.com]

- 2. - 3 - Nitro - 2 , mixture of isomers 98 6270-16-2 butanol [sigmaaldrich.com]

- 3. ( 2 S, 3 R)- 3 -aminobutan- 2 -ol | 42551-55- 3 [chemicalbook.com]

- 4. - 3 - NITRO - 2 - Safety Data Sheet BUTANOL [chemicalbook.com]

3-Nitro-2-butanol storage conditions

Storage & Handling Specifications

The table below outlines the fundamental storage conditions for 3-Nitro-2-butanol [1] [2] [3].

| Specification | Condition |

|---|---|

| Container | Tightly closed container [3]. |

| Environment | Cool, dry, and well-ventilated place [1] [3]. |

| Temperature | Store in a cool place [1]. |

| Incompatible Materials | Strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides [1] [3]. |

Physical & Chemical Properties

Understanding its properties can help in planning storage and risk assessments. Key data is consolidated below [1] [2] [3].

| Property | Value / Description |

|---|---|

| Physical State | Liquid [2] [3] |